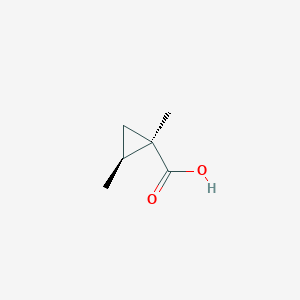![molecular formula C8H18ClN3O2 B13190520 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride is a chemical compound with the molecular formula C8H18ClN3O2 and a molecular weight of 223.7 g/mol It is a derivative of urea and contains a pyrrolidine ring, which is a five-membered lactam
Métodos De Preparación
The synthesis of 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride typically involves the reaction of an appropriate pyrrolidine derivative with an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and urea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride include:
3-ethyl-1-[(3R,4R)-4-hydroxypyrrolidin-3-yl]urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions.
3-ethyl-1-[(3R,4R)-4-chloropyrrolidin-3-yl]urea: The presence of a chlorine atom can lead to different chemical and biological properties.
3-ethyl-1-[(3R,4R)-4-aminopyrrolidin-3-yl]urea: The amino group can participate in additional hydrogen bonding and other interactions.
Propiedades
Fórmula molecular |
C8H18ClN3O2 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
1-ethyl-3-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6-,7-;/m1./s1 |
Clave InChI |
DCBBSALQMAVJMY-ZJLYAJKPSA-N |
SMILES isomérico |
CCNC(=O)N[C@@H]1CNC[C@H]1OC.Cl |
SMILES canónico |
CCNC(=O)NC1CNCC1OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
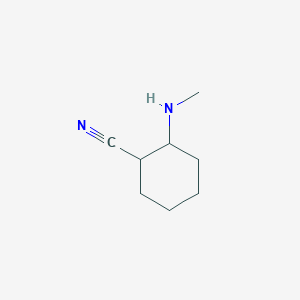
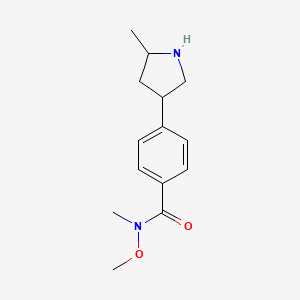

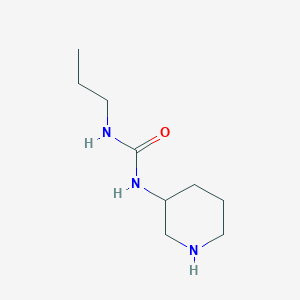


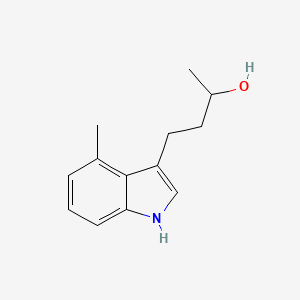


![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)
